REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][NH2:11])=[CH:2]1.[CH3:12]CN(CC)CC.Cl[C:20]([O:22]C)=[S:21]>CO.O>[CH3:12][S:22][C:20]([NH:11][CH2:10][C:3]1[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=2[NH:1][CH:2]=1)=[O:21]
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CN
|
Name
|
|
Quantity
|
271 μL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
116 μL
|
Type
|
reactant
|
Smiles
|
ClC(=S)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench excess reagent
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc (35 mL)
|
Type
|
WASH
|
Details
|
washed with 0.5 M HCl (2×20 mL), sat. NaHCO3 (20 mL), and brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC(=O)NCC1=CNC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |